molecular formula C15H8O5 B610932 sparstolonin B

sparstolonin B

Cat. No.: B610932
M. Wt: 268.22 g/mol
InChI Key: KUPDHLFGNQEASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sparstolonin B is a naturally occurring isocoumarin compound isolated from the tubers of the aquatic herb Sparganium stoloniferum and Scirpus yagara. It has garnered significant attention due to its potent anti-inflammatory, anti-angiogenic, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sparstolonin B can be synthesized through a series of chemical reactions starting from commercially available compounds. The synthetic route typically involves the formation of the isocoumarin core structure through cyclization reactions, followed by specific functional group modifications to achieve the final product .

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, primarily Sparganium stoloniferum. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Sparstolonin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further studied for their enhanced or altered biological activities .

Scientific Research Applications

Sparstolonin B has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Sparstolonin B: this compound is unique due to its specific antagonistic action on TLR2 and TLR4, which sets it apart from other compounds that may have broader or different mechanisms of action. Its ability to selectively inhibit these receptors makes it a valuable tool in studying inflammatory pathways and developing targeted therapies .

Properties

IUPAC Name

4,14-dihydroxy-8,15-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,13-heptaen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O5/c16-7-1-3-11-8(5-7)9-6-19-15(18)14-10(17)2-4-12(20-11)13(9)14/h1-6,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPDHLFGNQEASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C3=COC(=C4C3=C(O2)C=CC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.